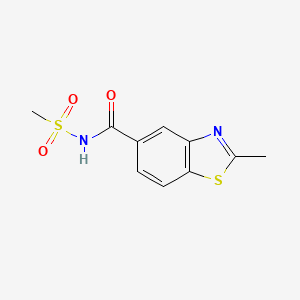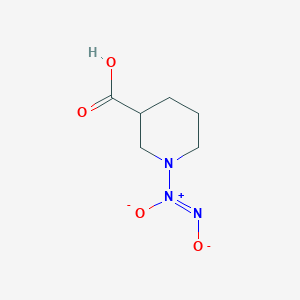
5,5'-Bis(1-benzothiophen-2-yl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene is an organic compound that belongs to the family of thiophene derivatives Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene typically involves the coupling of benzothiophene and bithiophene units. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple stannylated benzothiophene with a bithiophene derivative. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Toluene or DMF (Dimethylformamide)
Temperature: 80-120°C
Reagents: Stannylated benzothiophene, bithiophene derivative, and a base such as triethylamine
Industrial Production Methods
Industrial production methods for such compounds may involve similar coupling reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) for halogenation and alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce dihydro derivatives.
Applications De Recherche Scientifique
5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of organic electronic devices, such as organic photovoltaics and OLEDs.
Mécanisme D'action
The mechanism of action of 5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene depends on its specific application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system. The molecular targets and pathways involved include:
Electron Transport: Facilitated by the conjugated thiophene rings.
Hole Transport: Enhanced by the presence of electron-donating groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
5,5’-Bis(2-thienyl)-2,2’-bithiophene: Another thiophene derivative with different substitution patterns.
5,5’-Bis(3,4-ethylenedioxythiophene)-2,2’-bithiophene: Known for its high conductivity and stability.
Uniqueness
5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene is unique due to the presence of benzothiophene units, which can enhance its electronic properties and stability compared to simpler thiophene derivatives.
Propriétés
Numéro CAS |
824956-04-9 |
|---|---|
Formule moléculaire |
C24H14S4 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
2-[5-[5-(1-benzothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene |
InChI |
InChI=1S/C24H14S4/c1-3-7-17-15(5-1)13-23(25-17)21-11-9-19(27-21)20-10-12-22(28-20)24-14-16-6-2-4-8-18(16)26-24/h1-14H |
Clé InChI |
AUCDNCCVMJSFBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)

![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)

![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)

![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)

![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)




